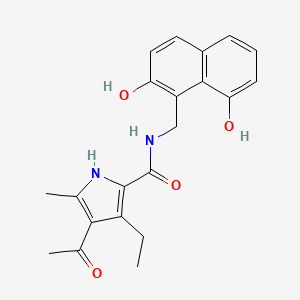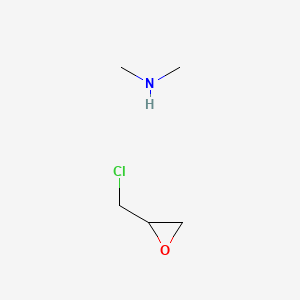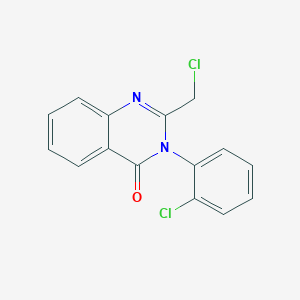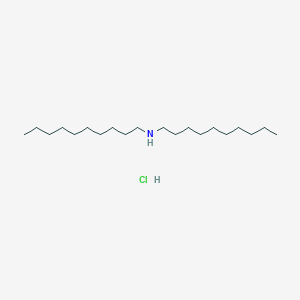
Xdm-cbp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
XDM-CBP is a highly potent and selective inhibitor for the bromodomains of CREB-binding protein (CBP) and E1A-binding protein p300 (EP300). These bromodomains are involved in the regulation of gene expression through their interaction with acetylated lysine residues on histone proteins. This compound has shown significant potential in inhibiting the proliferation of specific cancer cell lines, including malignant melanoma, breast cancer, and leukemia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
XDM-CBP is synthesized through a series of chemical reactions involving the formation of 4-acyl pyrroles. The synthetic route typically involves the condensation of an appropriate aldehyde with a pyrrole derivative under acidic conditions, followed by acylation to introduce the acyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
XDM-CBP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Aplicaciones Científicas De Investigación
XDM-CBP has a wide range of scientific research applications, including:
Chemistry: Used as a chemical tool to study the biological role of bromodomains in living organisms.
Biology: Helps in understanding the regulation of gene expression and chromatin remodeling.
Medicine: Potential therapeutic agent for treating various cancers, including malignant melanoma, breast cancer, and leukemia.
Industry: May be used in the development of new drugs targeting bromodomains
Mecanismo De Acción
XDM-CBP exerts its effects by selectively inhibiting the bromodomains of CBP and EP300. These bromodomains recognize and bind to acetylated lysine residues on histone proteins, which play a crucial role in the regulation of gene expression. By inhibiting these interactions, this compound disrupts the normal function of CBP and EP300, leading to the suppression of gene expression and inhibition of cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
BET Bromodomain Inhibitors: Compounds like JQ1 and I-BET762 target the bromodomains of the BET family (BRD2, BRD3, BRD4, and BRDT).
Non-BET Bromodomain Inhibitors: Compounds targeting other non-BET bromodomains, such as those in PCAF and GCN5L2
Uniqueness of XDM-CBP
This compound is unique due to its high selectivity and potency for the bromodomains of CBP and EP300. Unlike BET bromodomain inhibitors, which target a broader range of bromodomains, this compound specifically inhibits CBP and EP300, making it a valuable tool for studying these specific bromodomains and their roles in gene regulation and cancer .
Propiedades
Fórmula molecular |
C21H22N2O4 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
4-acetyl-N-[(2,8-dihydroxynaphthalen-1-yl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C21H22N2O4/c1-4-14-18(12(3)24)11(2)23-20(14)21(27)22-10-15-16(25)9-8-13-6-5-7-17(26)19(13)15/h5-9,23,25-26H,4,10H2,1-3H3,(H,22,27) |
Clave InChI |
KCGVENSOXCWCNF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NC(=C1C(=O)C)C)C(=O)NCC2=C(C=CC3=C2C(=CC=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13427416.png)
![(3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B13427417.png)
![(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-(4-ethoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B13427421.png)
![2-isobutylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13427428.png)

![5-Fluorobenzo[b]thiophene-7-carbaldehyde](/img/structure/B13427442.png)


![(Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13427460.png)
![(6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione](/img/structure/B13427465.png)
![N-[(Benzyloxy)carbonyl]phenylalanyltyrosine](/img/structure/B13427477.png)
![3-(3-Chloro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine Hydrochloride](/img/structure/B13427481.png)

